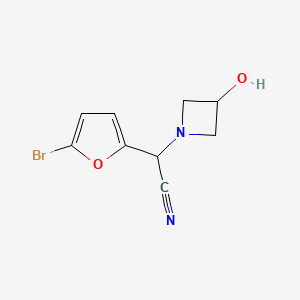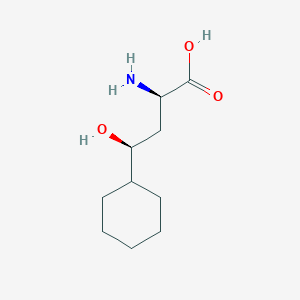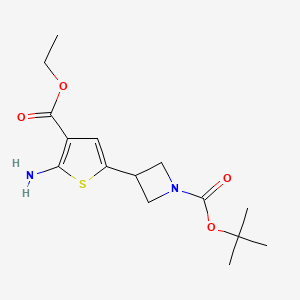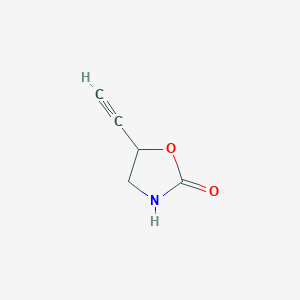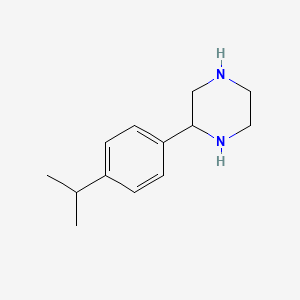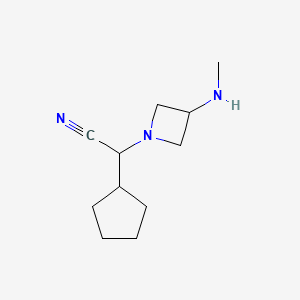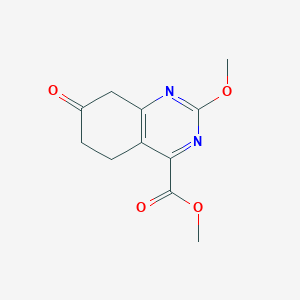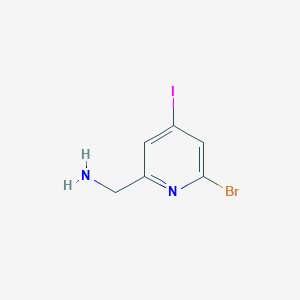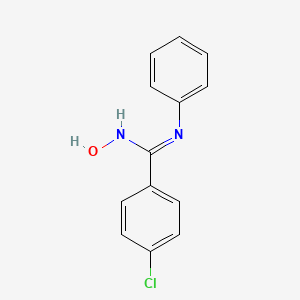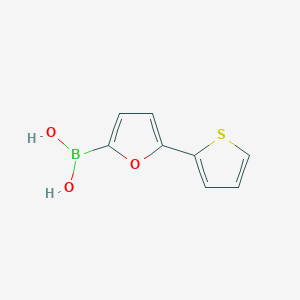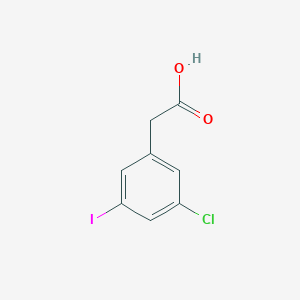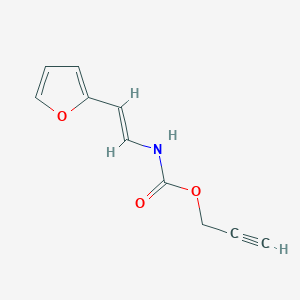![molecular formula C26H30O14 B14863325 9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B14863325.png)
9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cassiaside B is a naturally occurring compound isolated from the seeds of Cassia obtusifolia, a plant belonging to the Leguminosae family . This compound is part of the naphthopyranone glycosides group and has been recognized for its various pharmacological properties, including anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cassiaside B typically involves extraction from the seeds of Cassia obtusifolia. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is further purified using chromatographic techniques to isolate Cassiaside B .
Industrial Production Methods: Industrial production of Cassiaside B follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods, such as high-performance liquid chromatography, are employed to ensure high purity and yield of Cassiaside B .
Chemical Reactions Analysis
Types of Reactions: Cassiaside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Cassiaside B .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Cassiaside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. For example, Cassiaside B can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Cassiaside B is unique among naphthopyranone glycosides due to its specific structural features and pharmacological properties. Similar compounds include:
Emodin: Known for its laxative and anti-inflammatory effects.
Chrysophanol: Exhibits antimicrobial and anti-inflammatory activities.
Physcion: Recognized for its hepatoprotective and anti-cancer properties.
Compared to these compounds, Cassiaside B has a broader spectrum of biological activities and a unique mechanism of action that makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H30O14 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one |
InChI |
InChI=1S/C26H30O14/c1-10-3-11-4-12-5-13(35-2)6-14(16(12)19(29)17(11)23(33)38-10)39-24-21(31)20(30)18(28)15(40-24)7-36-25-22(32)26(34,8-27)9-37-25/h3-6,15,18,20-22,24-25,27-32,34H,7-9H2,1-2H3/t15-,18-,20+,21-,22+,24-,25-,26-/m1/s1 |
InChI Key |
JGPDLRFXYMNFSG-REBXSFTJSA-N |
Isomeric SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




